N-(3-bromophenyl)piperidine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-5-4-6-11(9-10)14-12(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBONEZFRFNOEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of N 3 Bromophenyl Piperidine 1 Carboxamide and Analogues
Impact of Substitutions on the Phenyl Moiety, Including Bromine Position and Nature
The substitution pattern on the N-phenyl ring is a critical determinant of the biological activity of piperidine-1-carboxamide (B458993) derivatives. The nature, position, and electronic properties of substituents significantly modulate the compound's interaction with its biological target.
Research into a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which share the N-phenyl carboxamide feature, revealed the profound impact of electronic properties. nih.gov In this series, compounds were synthesized with various halogens (F, Cl, Br, I) at the para-position (position 4) of the phenyl ring, along with different electron-withdrawing or electron-donating groups at the ortho-position (position 2). nih.gov The studies found that only compounds bearing a strong electron-withdrawing cyano (-CN) group at the ortho-position exhibited significant inhibitory activity against the FOXM1 transcription factor. nih.govresearchgate.net This suggests that the electronic landscape of the phenyl ring, specifically the presence of a potent electron-withdrawing group, is essential for the desired biological effect in that particular scaffold. nih.gov The specific halogen at the para-position had a lesser effect, as activity was observed with the ortho-cyano group regardless of the para-halogen. nih.gov
In a different series of antagonists for the P2Y14 receptor, a Suzuki coupling reaction demonstrated a preference for substitution at the 3-bromo position over a 4-bromo position on a related scaffold, leading to an analogue with an alternative phenyl ring linkage. nih.gov Furthermore, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, researchers introduced various substituents at the meta or para positions of a distal phenyl ring. nih.gov The results showed that placing electron-withdrawing groups like trifluoromethyl, chlorine, or trifluoromethoxy at the meta position yielded the most potent inhibitors. nih.gov
These findings collectively indicate that for N-phenylpiperidine carboxamides and related structures, both the position and the electronic nature of the substituents are crucial. While the 3-bromo substitution of the title compound is specific, the broader SAR principles suggest that electron-withdrawing groups on the phenyl ring, often at the meta or ortho positions, are frequently favorable for enhancing biological activity.
Table 1: Impact of Phenyl Ring Substituents on Biological Activity in Analogue Series
| Series/Target | Phenyl Ring Substitution | Observation | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridines (FOXM1 Inhibitors) | Ortho-CN with para-halogen (F, Cl, Br, I) | Only compounds with the -CN group showed significant activity. | nih.govresearchgate.net |
| Thieno[2,3-b]pyridines (FOXM1 Inhibitors) | Ortho-NO2, -CF3, or -CH3 | Inactive, highlighting the specific requirement for the -CN group. | nih.gov |
Influence of Piperidine (B6355638) Ring Modifications, Such as Regioisomerism, Ring Size, and Substituents
Modifications to the piperidine ring, including its point of attachment to the carboxamide linker (regioisomerism), its size, and the addition of substituents, have a significant impact on the activity of this class of compounds.
Studies on N-arylpiperidine-3-carboxamide derivatives as antimelanoma agents demonstrated the importance of both regioisomerism and ring size. nih.gov An initial hit compound, an N-arylpiperidine-3-carboxamide, showed moderate activity. nih.gov When the carboxamide functionality was moved from the 3-position to the 4-position, creating the piperidine-4-carboxamide regioisomer, the compound was found to be inactive. nih.gov This highlights a strict structural requirement for the attachment point on the piperidine ring for this specific biological target. Furthermore, altering the ring size by replacing the six-membered piperidine ring with a smaller five-membered pyrrolidine (B122466) or a four-membered azetidine (B1206935) ring led to a gradual decrease in activity, indicating that the piperidine ring is the optimal size for this scaffold. nih.gov
The addition of substituents to the piperidine ring also modulates activity. In a series of piperidine-substituted sulfonamides investigated as anticancer agents, the presence of a methyl group at either the 3- or 4-position of the piperidine ring was associated with the highest anticancer properties. ajchem-a.com The introduction of more complex, sterically bulky bridged systems to the piperidine ring has been explored in P2Y14R antagonists. nih.gov Modifications included fused cyclopropanes and larger 2-azanorbornane and nortropane systems. nih.gov The receptor showed a high tolerance for these different, conformationally constrained piperidine ring systems, with most modifications causing only small differences in affinity. nih.gov This suggests that for some targets, the piperidine moiety may be situated in a more flexible and solvent-exposed region of the binding site. nih.gov
Table 2: Effect of Piperidine Ring Modifications on Biological Activity
| Modification Type | Specific Change | Resulting Activity | Reference |
|---|---|---|---|
| Regioisomerism | Piperidine-3-carboxamide vs. Piperidine-4-carboxamide | The 4-carboxamide isomer was inactive. | nih.gov |
| Ring Size | Piperidine (6-membered) vs. Pyrrolidine (5-membered) | Decreased activity. | nih.gov |
| Ring Size | Piperidine (6-membered) vs. Azetidine (4-membered) | Further decreased activity (>20 μM). | nih.gov |
| Substituents | Methyl group at position 3 or 4 of piperidine | Enhanced anticancer property. | ajchem-a.com |
| Substituents | Bridged systems (e.g., nortropane) | High tolerance, small changes in affinity. | nih.gov |
Role of the Carboxamide Linker in Biological Activity
The carboxamide linker (–CO–NH–) is a cornerstone of the structure, providing a rigid and polar connection between the piperidine and phenyl moieties. Its specific geometry and hydrogen bonding capabilities are often essential for biological activity.
In the development of inhibitors for the protein kinase B (Akt), the linker group between the piperidine and a lipophilic substituent was varied. nih.gov This investigation identified 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as particularly potent and orally bioavailable inhibitors. nih.gov The significance of the carboxamide's NH group was highlighted by the fact that its methylation led to a 10-fold drop in activity. nih.gov This loss of potency suggests that the hydrogen atom on the amide nitrogen is a critical hydrogen bond donor, participating in a key interaction with the target protein. nih.gov Further constraining the linker by creating tertiary amides also resulted in a loss of potency. nih.gov
The orientation of the amide bond is also crucial. In a study of antimelanoma agents based on a piperidine-3-carboxamide scaffold, a reverse-amide analogue was synthesized. nih.gov This analogue proved to be inactive, confirming that the specific directionality of the carbonyl and the N-H group is a strict requirement for activity in that series. nih.gov This underscores the role of the carboxamide linker not just as a spacer, but as a specific functional group with defined hydrogen bonding vectors that must be correctly oriented to engage with the biological target. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches for Piperidine Carboxamides
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been successfully applied to piperidine carboxamide derivatives to guide the design of more potent molecules.
For a series of piperidine carboxamide derivatives, 3D-QSAR modeling approaches such as Topomer Comparative Molecular Field Analysis (Topomer CoMFA) and Hologram QSAR (HQSAR) have been used to build predictive models. dntb.gov.ua These models help to visualize the favorable and unfavorable regions for activity around the molecular scaffold. nih.gov For instance, in a study on piperidine-3-carboxamide derivatives, atom-based 3D-QSAR models were generated. nih.gov The resulting contour maps, represented by colored cubes, indicated regions where certain structural features would enhance or diminish activity. Blue cubes surrounding the amine in the linker highlighted that a reverse-amide analogue would be unfavorable for activity, a prediction that was confirmed experimentally. nih.gov
QSAR studies on other piperidine-containing scaffolds have also provided valuable insights. Research on piperidinopyrimidine analogs targeting oxidosqualene cyclase used techniques like multiple linear regression (MLR), support vector machines (SVM), and partial least squares (PLS). researchgate.net The resulting models demonstrated high predictive accuracy and identified key structural features influencing inhibition. researchgate.net Similarly, a QSAR study on quinolinone-based thiosemicarbazones identified the van der Waals volume, electron density, and electronegativity as pivotal descriptors for antituberculosis activity. nih.gov These computational approaches provide a theoretical framework for understanding the SAR of piperidine carboxamides, allowing for the rational design and prioritization of new analogues for synthesis and testing. dntb.gov.uaresearchgate.net
Table 3: QSAR Models and Key Findings for Piperidine-Containing Scaffolds
| QSAR Model/Technique | Scaffold Studied | Key Findings/Descriptors | Reference |
|---|---|---|---|
| 3D-QSAR (Atom-based) | Piperidine-3-carboxamide derivatives | Visualized favorable (blue cubes) and unfavorable (red cubes) regions for activity. | nih.gov |
| Topomer CoMFA, HQSAR | Piperidine carboxamide derivatives | Established robust models to guide the design of novel inhibitors. | dntb.gov.ua |
| MLR, SVM, PLS | Piperidinopyrimidine analogs | Identified key structural features; SVM model showed high predictive accuracy. | researchgate.net |
Preclinical Biological Activity Spectrum of N 3 Bromophenyl Piperidine 1 Carboxamide
Antineoplastic and Antiproliferative Activities
The potential of piperidine-carboxamide derivatives as anticancer agents has been an area of active research. These investigations have explored their ability to induce cellular senescence and directly inhibit the growth of cancer cells.
Research into a series of N-arylpiperidine-3-carboxamide derivatives for their ability to induce a senescence-like phenotype in human melanoma A375 cells has provided specific insights into the structural requirements for this activity. A high-throughput screening identified an initial hit compound, an N-arylpiperidine-3-carboxamide, which demonstrated moderate senescence-inducing activity with an EC₅₀ of 1.24 µM and antiproliferative activity with an IC₅₀ of 0.88 µM in the A375 cell line. nih.gov
Crucially, this study highlighted the importance of the carboxamide position on the piperidine (B6355638) ring. The regioisomer with the carboxamide at the 4-position, structurally analogous to N-(3-bromophenyl)piperidine-4-carboxamide, was found to be inactive. nih.gov This finding suggests that the specific spatial arrangement of the N-aryl and carboxamide groups is critical for inducing a senescence-like phenotype in these melanoma cells.
Interactive Table: Senescence-Inducing and Antiproliferative Activities of Piperidine-Carboxamide Regioisomers in A375 Cells
| Compound Structure | Senescence Induction (EC₅₀) | Antiproliferative Activity (IC₅₀) |
| N-arylpiperidine-3-carboxamide (Hit Compound 1) | 1.24 µM | 0.88 µM |
| N-arylpiperidine-4-carboxamide (Regioisomer) | Inactive | Not Reported |
Data sourced from a study on N-arylpiperidine-3-carboxamide derivatives. nih.gov
While various derivatives of piperidine have been evaluated for their cytotoxic and antiproliferative effects against a range of cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7) and the human liver cancer cell line (HepG2), specific data for N-(3-bromophenyl)piperidine-1-carboxamide in these models is not available in the reviewed scientific literature.
Studies on other, more complex N-(piperidine-4-yl)benzamide derivatives have shown potent antitumor activity against HepG2 cells. researchgate.net For instance, certain compounds in this class were found to arrest the cell cycle and regulate key signaling proteins. researchgate.net Similarly, various natural and synthetic compounds have demonstrated growth inhibitory effects on MCF-7 cells. nih.govmdpi.com However, these studies did not include the specific compound this compound. Therefore, its activity profile in these specific cancer models remains uncharacterized.
Interactive Table: Cytotoxicity Data for this compound
| Cell Line | Assay Type | Activity Metric (e.g., IC₅₀) |
| MCF-7 (Breast Cancer) | Cell Growth Inhibition | Data Not Available |
| HepG2 (Liver Cancer) | Cytotoxicity | Data Not Available |
Enzyme Modulation Activities
The piperidine scaffold is a common feature in the design of various enzyme inhibitors. The potential for this compound to modulate key enzymes involved in disease has been considered based on the activity of related compounds.
Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key target for the development of anti-osteoporotic agents. nih.gov A number of piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of this enzyme. nih.govnih.gov For example, a series of novel (R)-N-substituted-1-(phenylsulfonyl)piperidine-3-carboxamides were designed and some, such as compound H-9, showed potent inhibition of Cathepsin K with an IC₅₀ value of 0.08 µM. nih.govnih.gov
Despite the investigation of structurally related compounds, there is no specific published data on the Cathepsin K inhibitory activity of this compound.
Interactive Table: Enzyme Inhibition Data for this compound
| Enzyme | Assay Type | Activity Metric (e.g., IC₅₀) |
| Cathepsin K | Inhibitor Screening | Data Not Available |
Farnesyltransferase is an important enzyme in cellular signaling pathways, and its inhibition is a strategy in cancer therapy. Although novel piperidine series have been described as inhibitors of FTase, specific inhibitory data for this compound is not documented in the available literature.
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids and is a target for treating hypertension and inflammation. bpsbioscience.com Inhibitors of sEH containing a piperidine-4-carboxamide core have been identified, such as certain 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides. nih.gov However, these compounds have a different substitution pattern on the piperidine nitrogen compared to the subject of this article. There is no available data to indicate that this compound is an inhibitor of sEH.
Calpain Inhibition and Selectivity Profiles
Research into the specific calpain inhibitory activity of this compound is not extensively detailed in publicly available literature. However, the broader class of piperidine carboxamides has been investigated for its potential to inhibit calpains. For instance, a study focusing on piperidine carboxamides as P2 region binders for μ-calpain identified potent inhibitors. nih.gov Specifically, certain keto amide derivatives within this class demonstrated significant inhibitory constants (Ki) and high selectivity over the related cysteine protease, cathepsin B. nih.gov
While direct evidence is lacking for this compound, the therapeutic potential of calpain inhibitors is recognized in conditions marked by excessive calpain-mediated proteolysis, such as neurodegenerative diseases. mdpi.com Novel calpain inhibitors are being explored for their protective effects in models of such diseases. mdpi.com
Table 1: Calpain Inhibition Data for Related Piperidine Carboxamides
| Compound Class | Specific Derivative(s) | Calpain Inhibition (Ki) | Selectivity over Cathepsin B | Reference |
|---|---|---|---|---|
| Piperidine Carboxamides | Keto amides 11f and 11j | 30 nM and 9 nM | >100-fold | nih.gov |
| This compound | Not Reported | Data not available | Data not available | |
Fatty Acid Amide Hydrolase (FAAH) Modulation
The modulation of fatty acid amide hydrolase (FAAH) by piperidine- and piperazine-based carboxamides represents a significant area of research for therapeutic development, particularly in the context of pain and anxiety. nih.govresearchgate.net These compounds can act as potent FAAH inhibitors, effectively increasing the levels of endogenous cannabinoids. nih.govlookchem.com The piperidine moiety is considered a key structural feature that can facilitate the covalent interaction with the active site of the FAAH enzyme. nih.gov
Although specific IC50 values for this compound are not readily found, related piperidine-1-carboxamide (B458993) derivatives have shown potent inhibitory activity. For example, N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750) is an irreversible FAAH inhibitor with an IC50 of 16.2 nM. nih.gov The investigation of such cyclic urea (B33335) derivatives has been a focus for developing FAAH inhibitors with drug-like properties. nih.govnih.gov
Table 2: FAAH Inhibition Data for Related Piperidine Carboxamides
| Compound | FAAH Inhibition (IC50) | Mode of Action | Reference |
|---|---|---|---|
| N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750) | 16.2 nM | Irreversible | nih.gov |
| This compound | Data not available | Not Reported | |
Central Nervous System (CNS) Related Activities
Sigma Receptor Ligand Properties (σ1 and σ2)
The piperidine core is a well-established scaffold for ligands targeting sigma receptors (σ1 and σ2), which are implicated in various CNS functions and disorders. nih.govnih.gov High-affinity sigma-1 receptor ligands often contain a basic amine, a feature present in the piperidine structure, which is crucial for binding to the receptor. nih.gov The development of dual-acting ligands, for instance, those targeting both histamine (B1213489) H3 and sigma-1 receptors, has highlighted the versatility of the piperidine moiety. nih.gov
While specific binding affinities (Ki) for this compound at σ1 and σ2 receptors are not documented in the available literature, research on related phenoxyalkylpiperidines has identified compounds with high sigma-1 receptor affinity, with Ki values in the subnanomolar to low nanomolar range. uniba.it The selectivity for σ1 over σ2 receptors can be influenced by the substituents on the piperidine and phenyl rings. nih.govunict.it
Table 3: Sigma Receptor Binding Affinities for Related Piperidine Derivatives | Compound Class | Specific Derivative(s) | σ1 Receptor Affinity (Ki) | σ2 Receptor Affinity (Ki) | Reference | | --- | --- | --- | --- | | Phenoxyalkylpiperidines | 1b, (R)-2b, (S)-2b | 0.89–1.49 nM | Moderate to low | uniba.it | | Benzylpiperazines | Compound 15 | 1.6 nM | 1417 nM | nih.gov | | This compound | Not Reported | Data not available | Data not available | |
Anticonvulsant Potential in Preclinical Models
Piperidine derivatives are a class of compounds that have been investigated for their potential anticonvulsant properties. nih.gov Preclinical screening for anticonvulsant activity often employs models such as the maximal electroshock (MES) seizure test. nih.govnih.gov For instance, certain piperidine carboxamide-derived calpain inhibitors have been shown to inhibit NMDA-induced convulsions in mice, suggesting that their action in the brain can lead to anticonvulsive effects. nih.gov
Although direct studies on the anticonvulsant potential of this compound are not available, the broader chemical family's activity in preclinical models suggests this could be a potential area of investigation.
Table 4: Anticonvulsant Activity of Related Compounds in the MES Test
| Compound Class | Specific Derivative(s) | MES ED50 (mice, i.p.) | Reference |
|---|---|---|---|
| N-benzyl 3-methoxypropionamides | (R)- and (S)-1 | 79-111 mg/kg | nih.gov |
| This compound | Not Reported | Data not available | |
Antimicrobial Activities (e.g., Antibacterial, Antifungal)
The antimicrobial potential of piperidine derivatives has been explored against a range of pathogens. academicjournals.orgresearchgate.netresearchgate.net Studies have evaluated novel piperidine compounds for their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. academicjournals.orgresearchgate.net The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds. mdpi.comresearchgate.net
While some piperidine derivatives have shown promising inhibitory activity against certain bacteria and fungi, specific data on the antibacterial and antifungal spectrum of this compound, including MIC values, is not present in the reviewed scientific literature. academicjournals.orgsemanticscholar.orgmdpi.comnih.govmdpi.com
Table 5: Antimicrobial Activity of Related Piperidine Derivatives
| Compound Class | Organism(s) | Activity (MIC) | Reference |
|---|---|---|---|
| Novel Sulfonyl Piperidine Carboxamides | Gram-positive and Gram-negative bacteria, Fungi | Moderate to good activity | researchgate.net |
| Pyrazine Carboxamides | XDR S. Typhi | 6.25 mg/mL (for derivative 5d) | mdpi.com |
| This compound | Not Reported | Data not available | |
Anti-osteoporosis Effects in Animal Models
A series of novel piperidine-3-carboxamide derivatives, which are structurally related to this compound, have been synthesized and evaluated as potential agents for the treatment of osteoporosis. nih.govmdpi.com These compounds were designed to target cathepsin K, a key enzyme in bone resorption. nih.gov
One promising compound from this series, (R)-N-(3-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide (H-9), demonstrated potent inhibition of cathepsin K with an IC50 value of 0.08 µM. nih.gov In an in vivo ovariectomized (OVX) mouse model of osteoporosis, oral administration of this compound led to an increase in bone mineral density, indicating a significant anti-osteoporosis effect. nih.gov Although this is not the exact compound of interest, the findings for this closely related structure highlight the potential of the piperidine carboxamide scaffold in the development of anti-osteoporotic agents.
Table 6: Anti-osteoporosis Effects of a Related Piperidine-3-carboxamide Derivative
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| (R)-N-(3-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide (H-9) | Ovariectomized (OVX)-induced osteoporosis mouse model | Increased bone mineral density | nih.gov |
| This compound | Not Studied | Data not available | |
Hypotensive Activity in Preclinical Cardiovascular Models
No published preclinical studies detailing the hypotensive effects of this compound in cardiovascular models were identified.
Other Potential Biological Activities Identified Through Screening
No screening data detailing other potential biological activities for this compound were found in the reviewed literature.
Molecular Mechanisms of Action for N 3 Bromophenyl Piperidine 1 Carboxamide
Modulation of Cellular Senescence Pathways
Research into N-arylpiperidine-3-carboxamide derivatives has identified their capacity to induce a senescence-like phenotype in human melanoma cells. nih.gov Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors and is considered a potent tumor-suppressive mechanism. nih.gov
One study identified an initial hit compound with an N-arylpiperidine-3-carboxamide scaffold that induced morphological changes consistent with senescence in A375 human melanoma cells. nih.gov These changes occurred without significant cytotoxicity to normal cells, highlighting a potential therapeutic window. nih.gov Further investigation and synthesis of a focused library of analogues led to the discovery of more potent derivatives that markedly induced a senescence-like phenotype and exhibited significant antiproliferative activity against melanoma cells. nih.gov
The induction of a senescence-like state by these compounds suggests an interaction with the complex signaling pathways that govern this cellular process. While the precise targets remain under investigation, the observed phenotype points towards an engagement with key regulators of cellular aging and tumor suppression. nih.gov
Impact on Cell Cycle Progression and Associated Regulatory Proteins
The induction of cellular senescence is intrinsically linked to the regulation of the cell cycle. The ability of N-arylpiperidine-3-carboxamide derivatives to halt cell proliferation in melanoma cells strongly implies an impact on cell cycle progression. nih.gov Key regulatory proteins that act as checkpoints in the cell cycle are likely modulated by these compounds.
While direct evidence for the effect of N-(3-bromophenyl)piperidine-1-carboxamide on specific cell cycle proteins such as p53, p21, Cyclin B1, p-Rb, and p-AMPK is not available, the senescence-inducing phenotype observed with related compounds suggests a potential influence on these pathways. The p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21, are critical mediators of cell cycle arrest in response to cellular stress. Similarly, the retinoblastoma protein (Rb) and the AMP-activated protein kinase (AMPK) are central to regulating cell proliferation and energy homeostasis, both of which are intertwined with senescence.
The antiproliferative activity of the studied N-arylpiperidine-3-carboxamide derivatives was demonstrated by a decrease in the total number of melanoma cells following treatment. nih.gov This inhibition of cell growth is a hallmark of interference with the cell cycle machinery.
Enzyme-Ligand Binding Interactions and Allosteric Modulation
Specific data on the enzyme-ligand binding interactions and potential allosteric modulation by this compound are not documented. However, the broader class of piperidine (B6355638) carboxamides has been investigated for their interactions with various enzymes.
For instance, a different series of piperidine carboxamides has been identified as potent and species-selective inhibitors of the proteasome in Plasmodium falciparum, the parasite responsible for malaria. nih.gov These compounds were found to bind non-covalently to a previously unexplored pocket on the β5 subunit of the parasite's proteasome, distal from the catalytic threonine. This interaction highlights the potential for piperidine carboxamide scaffolds to act as highly specific enzyme inhibitors. nih.gov
While this example is from a different therapeutic area and a distinct chemical series, it underscores the capability of the piperidine carboxamide motif to engage in specific binding events with enzymes, which could be a potential mechanism of action for this compound.
Receptor-Ligand Interactions and Downstream Signaling Pathway Engagement
There is no specific information available in the scientific literature regarding the receptor-ligand interactions or the engagement of downstream signaling pathways by this compound.
However, the chemical scaffold of piperidine is a common feature in many biologically active molecules that target a wide range of receptors. For example, various piperazine and piperidine derivatives have been synthesized and evaluated for their binding to different receptors, including sigma (σ) receptors. nih.gov
The diverse biological activities of piperidine-containing compounds suggest that the specific substitutions on the piperidine and phenyl rings are crucial determinants of receptor affinity and selectivity. Without experimental data, any discussion of the potential receptor targets for this compound would be speculative. Further research is required to elucidate whether this compound interacts with any specific receptors and the subsequent downstream signaling events it may trigger.
Computational Chemistry and in Silico Studies of N 3 Bromophenyl Piperidine 1 Carboxamide
Molecular Docking Investigations for Target Binding Site Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. While specific molecular docking studies for N-(3-bromophenyl)piperidine-1-carboxamide have not been detailed in published literature, the methodology is widely applied to analogous structures.
For the broader class of piperidine (B6355638) carboxamide derivatives, docking studies have been instrumental in elucidating binding mechanisms. For instance, research on novel piperidine-3-carboxamide derivatives targeting the enzyme Cathepsin K revealed key interactions within the active site. mdpi.com These studies showed that such molecules could form multiple hydrogen bonds and hydrophobic interactions with essential amino acid residues of the target protein. mdpi.com Similarly, docking analyses of piperidine carboxamides as proteasome inhibitors for malaria treatment identified a unique, non-covalent binding pocket, explaining the compounds' species selectivity. nih.gov
A typical molecular docking investigation for this compound would involve:
Target Selection: Identifying a putative biological target, such as a receptor or enzyme.
Structure Preparation: Obtaining the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank) and preparing the 3D structure of the ligand, this compound.
Docking Simulation: Using software to place the ligand into the binding site of the protein in various orientations and conformations.
Scoring and Analysis: Calculating a binding affinity score (e.g., in kcal/mol) for each pose and analyzing the top-ranked poses to identify key intermolecular interactions like hydrogen bonds, pi-pi stacking, and hydrophobic contacts.
These interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's potential biological activity.
Prediction of Activity Spectra (PASS) and Potential Biological Targets
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the likely biological activities of a compound based on its structural formula. The program compares the structure of the input molecule against a large database of known bioactive compounds to generate a spectrum of potential activities, including pharmacological effects, mechanisms of action, and specific toxicities.
There is no specific PASS analysis published for this compound. However, studies on other novel piperidine derivatives have utilized the PASS online tool to predict a wide range of possible pharmacological activities, including effects on enzymes, receptors, and ion channels. clinmedkaz.org
The PASS prediction results are presented as a list of activities with corresponding probabilities for the compound being "active" (Pa) or "inactive" (Pi). A higher Pa value suggests a greater likelihood of exhibiting a particular biological activity. For related piperidine structures, PASS has predicted activities such as enzyme inhibition and G-protein-coupled receptor modulation. clinmedkaz.org A hypothetical PASS analysis for a compound like this compound would yield a table of potential targets, guiding further experimental validation.
Table 1: Illustrative Example of a PASS Prediction Output for a Piperidine Carboxamide Scaffold This table is a generalized example and does not represent actual data for this compound.
| Predicted Biological Activity | Pa (Probability to be Active) |
|---|---|
| FAAH inhibitor | 0.650 |
| Kinase Inhibitor | 0.580 |
| GPCR Ligand | 0.525 |
| Antihypertensive | 0.490 |
De Novo Molecular Design Approaches for Novel Analogues with Optimized Profiles
De novo molecular design involves using computational algorithms to generate novel molecular structures with desired properties. This can be done through fragment-based or structure-based approaches. Starting with a core scaffold like this compound, these methods can be used to design analogues with improved potency, selectivity, or pharmacokinetic profiles.
For instance, a fragment growth strategy was successfully used to design novel piperidine-3-carboxamide derivatives. mdpi.com Starting with a small fragment identified to bind to the target, new functional groups were computationally added to enhance interactions with adjacent binding pockets, leading to the design of more potent compounds. mdpi.com
Another approach involves structure-based design, where the 3D structure of the target protein is used to guide modifications. If a molecular docking study of this compound identified an unoccupied pocket near its binding site, de novo design algorithms could suggest modifications to the piperidine or bromophenyl rings to introduce new functional groups that could occupy this space and form additional stabilizing interactions. This strategy has been used to develop potent and selective inhibitors for various targets, including anaplastic lymphoma kinase (ALK) and CCR5. nih.govconsensus.app The ultimate goal is to optimize the lead compound's structure to achieve a superior therapeutic profile.
Analytical and Spectroscopic Characterization Techniques in Research on N 3 Bromophenyl Piperidine 1 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including N-(3-bromophenyl)piperidine-1-carboxamide. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.
¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the piperidine (B6355638) ring and the 3-bromophenyl group are expected. The protons on the piperidine ring typically appear as a series of multiplets in the aliphatic region (approximately 1.5-3.8 ppm). The protons on the bromophenyl ring would be observed in the aromatic region (around 7.0-7.8 ppm), with their splitting patterns and chemical shifts influenced by the bromine atom and the carboxamide linker. The amide proton (N-H) usually appears as a broad singlet. For example, in related N-arylpiperidine derivatives, the amide proton is often observed around 8.5 ppm. nih.govmdpi.com
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxamide group is typically found significantly downfield, often in the range of 170-175 ppm. mdpi.comunica.it The carbons of the piperidine ring would appear in the aliphatic region (approximately 24-49 ppm), while the aromatic carbons of the 3-bromophenyl group would resonate between 115 and 145 ppm. The carbon atom directly bonded to the bromine (C-Br) shows a characteristic shift, for instance, around 122 ppm in similar structures. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures reported in the literature. mdpi.comunica.itresearchgate.net
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Piperidine CH₂ | 1.5 - 1.8 (multiplets) | 24.0 - 27.0 |
| Piperidine CH₂ (adjacent to N) | 3.5 - 3.8 (multiplets) | 46.0 - 49.0 |
| Amide NH | ~8.5 (broad singlet) | - |
| Carbonyl C=O | - | ~172.0 |
| Aromatic CH (Bromophenyl) | 7.0 - 7.8 (multiplets) | 118.0 - 131.0 |
| Aromatic C-Br | - | ~122.5 |
| Aromatic C-N | - | ~142.0 |
Mass Spectrometry (MS, HRMS, LC-MS, FAB-MS)
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound.
MS and HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the compound's elemental formula. Techniques like Electrospray Ionization (ESI) are commonly used. For a related compound, (R)-N-(3-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide, HRMS analysis yielded a found mass of 467.0639 for the [M+H]⁺ ion, which closely matched the calculated mass of 467.0640. mdpi.com A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da for the molecular ion and bromine-containing fragments.
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently employed to monitor the progress of chemical reactions during synthesis and to confirm the purity of the final product. nih.gov
Table 2: Predicted m/z Values for N-(3-bromophenyl)piperidine-4-carboxamide Adducts Data adapted from PubChemLite for the isomeric N-(3-bromophenyl)piperidine-4-carboxamide (C₁₂H₁₅BrN₂O), which has the same molecular formula and weight. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 283.04405 |
| [M+Na]⁺ | 305.02599 |
| [M-H]⁻ | 281.02949 |
| [M+NH₄]⁺ | 300.07059 |
| [M+K]⁺ | 320.99993 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands confirming its structure. Key expected vibrations include:
N-H Stretching: A distinct band in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond. unica.itresearchgate.net
C-H Stretching: Bands for aliphatic C-H bonds of the piperidine ring just below 3000 cm⁻¹, and bands for aromatic C-H bonds of the phenyl ring just above 3000 cm⁻¹.
C=O Stretching (Amide I band): A strong, sharp absorption peak typically found in the range of 1630-1680 cm⁻¹, characteristic of the carbonyl group in the secondary amide. unica.it
N-H Bending (Amide II band): An absorption band usually appearing around 1550 cm⁻¹.
C-N Stretching: Vibrations for the C-N bonds would be observed in the fingerprint region of the spectrum.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amide N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Amide C=O | Stretch (Amide I) | 1630 - 1680 |
| Amide N-H | Bend (Amide II) | ~1550 |
High-Throughput Screening (HTS) and High-Content Screening (HCS) Methodologies for Biological Activity Assessment
High-Throughput Screening (HTS) and High-Content Screening (HCS) are powerful platforms used to rapidly assess the biological activities of large numbers of compounds. In research involving piperidine carboxamide derivatives, these techniques have been pivotal.
For instance, a combined HTS/HCS assay was developed to screen a library of N-arylpiperidine-3-carboxamide derivatives for anticancer activity. nih.gov This approach used automated microscopy and sophisticated image analysis software to identify compounds that induced a senescence-like phenotype in human melanoma cells. nih.gov Such methodologies allow for the efficient screening of analogs of this compound to discover potential therapeutic agents by analyzing multiple cellular parameters simultaneously, including cell morphology, proliferation, and the expression of specific biomarkers. nih.gov Similarly, HTS has been used in phenotypic screens to identify piperidine carboxamides with antimalarial activity against Plasmodium falciparum. nih.gov
In Vitro Cellular Assays for Biological Evaluation (e.g., MTT Assay, Phenomic Assays)
Once a compound of interest is identified through screening, its biological effects are further characterized using various in vitro cellular assays.
Phenomic Assays: These assays are used to evaluate dose-dependent effects on cell morphology and proliferation. In the study of N-arylpiperidine-3-carboxamide derivatives, a phenomic assay was used to confirm that lead compounds could inhibit cell growth and induce a senescence-like phenotype in A375 human melanoma cells. nih.gov
Cytotoxicity Assays: Assays like the MTT assay are standard for measuring the cytotoxic effects of a compound on cell lines. This helps determine the concentration at which the compound is toxic to cells and is crucial for assessing its therapeutic index. For example, a piperidine carboxamide with antimalarial activity was tested for cytotoxicity against human HepG2 cells to ensure its selective toxicity towards the parasite over human cells. nih.gov
Anti-resorption Assays: In the context of osteoporosis research, derivatives of piperidine-3-carboxamide were evaluated for their ability to inhibit bone resorption in vitro, an effect that was comparable to a known clinical candidate. researchgate.net
Biochemical Enzyme Assays
To elucidate the mechanism of action, biochemical enzyme assays are performed to determine if a compound directly interacts with a specific molecular target. This is a critical step in drug discovery and development.
Research on piperidine carboxamide analogs has successfully used this approach to identify specific enzyme targets.
Protease Inhibition: A series of piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against cathepsin K, a cysteine protease involved in bone degradation. mdpi.comresearchgate.net These assays determined the half-maximal inhibitory concentration (IC₅₀) values, with one compound showing potent inhibition at 0.08 µM. mdpi.comresearchgate.net
Proteasome Inhibition: Through genetic and biochemical studies, the P. falciparum 20S proteasome, specifically the β5 active site, was identified as the target for a series of antimalarial piperidine carboxamides. nih.gov Enzyme assays confirmed that these compounds inhibited the chymotrypsin-like activity of the parasite's proteasome while showing selectivity over human proteasome isoforms. nih.gov
Carbonic Anhydrase Inhibition: Other studies have investigated 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as inhibitors of human carbonic anhydrase isoforms. unica.it
These assays are fundamental for confirming that a compound's biological effect is due to the modulation of a specific enzyme's activity, providing a clear rationale for further development.
Q & A
Basic Research Questions
Q. What analytical techniques are essential for characterizing N-(3-bromophenyl)piperidine-1-carboxamide, and how should data interpretation address common pitfalls?
- Core Techniques :
- High-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]⁺) with an error margin <5 ppm.
- Multinuclear NMR (¹H, ¹³C, 2D COSY/HSQC) to resolve aromatic protons (δ 7.2–7.8 ppm) and piperidine carbons (δ 40–55 ppm). Note: Bromine's quadrupolar effects may broaden ¹³C signals in the aryl region.
- X-ray crystallography for absolute configuration determination. Single-crystal data collected at 100 K with Mo/Kα radiation (λ = 0.71073 Å) and refined using SHELXL .
- Critical Interpretation :
- Distinguish residual solvent peaks (e.g., DMSO at δ 2.50 ppm in ¹H NMR) from sample signals.
- Use DEPT-135 to differentiate CH₂ groups in the piperidine ring.
- Address rotamerism in the carboxamide moiety via variable-temperature NMR .
Q. How can the crystal structure of this compound resolve ambiguities in NMR assignments?
- Single-crystal X-ray diffraction provides definitive bond lengths and angles. Data collection with a CCD detector, solved via direct methods (SHELXT ), and refined with SHELXL achieves R1 < 0.05. This resolves rotational isomers observed in NMR, particularly piperidine puckering and amide conformation. Comparative analysis with N-(4-chlorophenyl) analogs (a = 13.286 Å, b = 9.1468 Å ) validates structural benchmarks .
Q. What are the recommended strategies for optimizing the solubility of this compound in biological assays?
- Methodology :
- Use co-solvents (DMSO ≤1% v/v) or cyclodextrin-based formulations.
- Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) at non-critical positions on the piperidine ring.
- Perform pH-solubility profiling (pH 2–8) to identify optimal buffer conditions.
- Validation : Monitor solubility via dynamic light scattering (DLS) and confirm bioactivity retention in dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Systematic Analysis :
- Compare assay conditions: Cell lines (HEK293 vs. CHO), incubation times (24h vs. 48h), and compound concentrations (µM vs. nM).
- Profile metabolites via LC-MS/MS to detect degradation products.
- Validate binding affinity using isothermal titration calorimetry (ITC) alongside cell-based assays.
- Example : Divergent glucose utilization effects between SCD1 inhibitors CGX0290 and 4-(2-chlorophenoxy)-N-(3-(methylcarbamoyl)-phenyl)piperidine-1-carboxamide were attributed to off-target interactions . Replicate experiments under matched protocols (pH 7.4, 37°C, 5% CO₂).
Q. What computational approaches predict the binding mode of this compound to enzyme targets?
- Multi-Step Modeling :
- Molecular docking (AutoDock Vina, Glide) using homologous enzyme structures (e.g., PDB 3KFC for SCD1 ).
- Molecular dynamics simulations (AMBER, ≥100 ns) to assess:
- Pi-pi interactions between the bromophenyl group and Tyr residues.
- Hydrogen bonding between the carboxamide oxygen and catalytic lysine.
- Free energy perturbation (FEP) to quantify substituent effects (Br vs. Cl). Validate predictions via site-directed mutagenesis .
Q. How can structure-activity relationship (SAR) studies improve the metabolic stability of this compound analogs?
- SAR Strategies :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring to reduce cytochrome P450 oxidation.
- Replace the piperidine ring with a morpholine scaffold to enhance aqueous solubility.
- Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification.
- Case Study : Fluorinated analogs (e.g., N-(4-fluorophenyl) derivatives) showed improved metabolic half-lives (t₁/₂ > 60 min) compared to non-fluorinated versions .
Q. What experimental designs are critical for evaluating the enantiomeric purity of this compound derivatives?
- Key Methods :
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases.
- Circular dichroism (CD) to correlate optical activity with absolute configuration.
- X-ray crystallography to resolve chiral centers, as demonstrated for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (space group P2₁/c ).
Data Analysis & Technical Challenges
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Troubleshooting Framework :
- Re-optimize force field parameters (e.g., AMBER ff19SB) for halogen-bond interactions involving bromine.
- Validate docking poses with mutagenesis (e.g., alanine scanning of predicted binding residues).
- Reconcile free energy calculations (MM/PBSA) with experimental IC₅₀ values using Bland-Altman plots .
Q. What methodologies confirm the absence of polymorphic forms in this compound batches?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
